Dopamine quinone

Descripción general

Descripción

Dopamine quinone is a highly reactive compound formed by the oxidation of dopamine, a neurotransmitter crucial for various physiological functions. This compound plays a significant role in the pathogenesis of neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to induce oxidative stress and cytotoxicity in dopaminergic neurons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dopamine quinone is typically synthesized through the oxidation of dopamine. This process can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical oxidants such as ferricyanide. The reaction is usually carried out in an aqueous solution under mild conditions to prevent further degradation of the quinone .

Industrial Production Methods: While this compound is not produced on an industrial scale due to its instability and reactivity, its precursor, dopamine, is synthesized industrially through the fermentation of tyrosine or phenylalanine using genetically modified microorganisms. The dopamine is then oxidized to this compound under controlled laboratory conditions .

Análisis De Reacciones Químicas

Oxidation

Further oxidation of dopamine quinone can lead to the formation of dopachrome and other melanin intermediates.

Reduction

This compound can be reduced back to dopamine under specific conditions using reducing agents like ascorbic acid. Quinones are oxidizing agents, sometimes reversibly. The oxidizing power of quinones is enhanced by the presence of acids. In acidic conditions, quinone undergoes two-electron and two-proton reduction to hydroquinone .

Substitution

This compound can react with nucleophiles such as thiols and amines, leading to the formation of various adducts. The electron-deficient quinones can also react with cellular nucleophiles, such as cysteine residues, leading to further cytotoxicity . The reaction between this compound and cysteine results in the formation of 5-cysteinyl-DA . Because cysteinyl residues are often found at the active site of proteins, the covalent addition of the catechol moiety to cysteine may inhibit protein function and possibly lead to cellular damage and/or cell death . In addition, this compound is able to react with the sulfhydryl group of cysteine in glutathione, which may decrease levels of this important antioxidant .

Reactions with Biomolecules

This compound's interactions reveal its propensity to modify proteins and other biomolecules. The high molecular weight this compound-modified oligomers might be the result of the reaction of dopamine quinones with DJ-1, and specifically with Cys-106 .

Metal-Catalyzed Oxidation

Redox metal ions catalyze dopamine oxidation in the presence of oxygen. In this context, the most relevant ions are iron and copper, due to their abundance in vivo and facility to undergo redox cycling .

This compound and DNA Damage

Oxidation of dopamine to its quinone and subsequent reaction with Adenine and Guanine in DNA result in the formation of depurinating adducts, thus causing DNA damage . The attack of this compound causes remarkable changes in the structural properties. These structural alterations induce mutations by favoring the formation of depurinating adducts leading to mutagenic effects such as base mispairing, explaining the toxicological (carcinogenic and neurotoxic) behavior of this compound .

Comparison of this compound with Similar Compounds

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| Catechol | A dihydroxybenzene derivative | Precursor to dopamine; less reactive than this compound. |

| Amino chrome | Cyclized product of this compound | More stable than this compound; involved in neuromelanin synthesis. |

| 5,6-Indolequinone | Derived from tryptophan oxidation | Similar reactivity but different biological roles; implicated in different pathways of neurotoxicity. |

| Benzoquinone | General class of compounds derived from benzene | Broader applications beyond neurobiology; used extensively in organic synthesis. |

Aplicaciones Científicas De Investigación

Dopamine quinone has several scientific research applications, including:

Chemistry: Used as a model compound to study quinone chemistry and its reactivity with various nucleophiles.

Medicine: Studied for its potential neurotoxic effects and as a target for neuroprotective strategies.

Industry: Utilized in the development of biosensors for the detection of dopamine and related compounds.

Mecanismo De Acción

Dopamine quinone exerts its effects primarily through the induction of oxidative stress. It reacts with cellular components, particularly thiol groups in proteins, leading to the formation of adducts and the disruption of cellular functions. This oxidative stress can result in mitochondrial dysfunction, inflammation, and ultimately cell death. The Keap1/Nrf2 pathway is one of the key molecular targets involved in the cellular response to this compound-induced oxidative stress .

Comparación Con Compuestos Similares

Dopaquinone: Another quinone formed from the oxidation of L-DOPA, involved in melanin synthesis.

Benzoquinone: A simpler quinone with similar redox properties but lacking the catecholamine structure.

Naphthoquinone: A polycyclic quinone with distinct chemical properties and biological activities.

Uniqueness of Dopamine Quinone: this compound is unique due to its formation from dopamine, a critical neurotransmitter, and its specific role in neurodegenerative diseases. Unlike other quinones, it is directly linked to the pathogenesis of Parkinson’s disease and other dopaminergic neurotoxicity conditions .

Actividad Biológica

Dopamine quinone (DAQ), a reactive metabolite generated from the oxidation of dopamine, has garnered significant attention in the field of neurobiology due to its implications in neurodegenerative diseases, particularly Parkinson's disease (PD). This article explores the biological activity of DAQ, focusing on its interactions with proteins, its role in oxidative stress, and its potential cytotoxic effects.

Overview of this compound

This compound is formed through the oxidation of dopamine, which can occur under physiological conditions or through enzymatic reactions involving tyrosinase or other oxidases. The structure of DAQ allows it to act as a potent electrophile, capable of forming covalent bonds with nucleophilic amino acids such as cysteine and methionine in proteins. This reactivity is central to its biological effects, particularly in neuronal cells.

1. Protein Modification

DAQ can modify various proteins, leading to functional impairments that are particularly relevant in the context of neurodegeneration. Key findings include:

- SOD2 Inactivation : DAQ exposure results in a significant loss (up to 50%) of superoxide dismutase 2 (SOD2) enzymatic activity. This inactivation is associated with increased mitochondrial reactive oxygen species (ROS) production, linking DAQ to oxidative stress and mitochondrial dysfunction .

- DJ-1 Protein Interactions : DJ-1, an oxidative stress sensor implicated in PD, undergoes covalent modification by DAQ at cysteine residues. This modification disrupts its protective function against oxidative damage, suggesting a direct correlation between DJ-1 impairment and dopaminergic neuron degeneration .

- Glutathione Peroxidase 4 (GPx4) Modification : DAQ also covalently binds to GPx4, leading to decreased enzyme activity and protein aggregation. This interaction indicates that selenoproteins may serve as critical targets for DAQ-induced toxicity .

2. Oxidative Stress Induction

The formation of DAQ is closely associated with increased oxidative stress within neuronal cells:

- Reactive Oxygen Species Production : The oxidation of dopamine generates ROS, contributing to cellular damage and apoptosis. The accumulation of DAQ can exacerbate this effect by modifying antioxidant proteins, thereby reducing their protective capabilities .

- Cytotoxic Effects : DAQs have been shown to induce cytotoxicity through mechanisms such as protein aggregation and impaired cellular signaling pathways. This is particularly evident in studies demonstrating increased protein cysteinylation following methamphetamine exposure, which enhances dopamine oxidation and subsequent toxicity .

Case Studies and Research Findings

Several studies have elucidated the biological activity of DAQ through experimental models:

Implications for Neurodegenerative Diseases

The biological activity of DAQ has profound implications for understanding neurodegenerative diseases:

- Parkinson's Disease : The modification of key proteins involved in mitochondrial function and oxidative stress response by DAQ highlights its potential role in the pathogenesis of PD. The loss of protective functions from proteins like DJ-1 and SOD2 suggests that targeting these interactions may offer therapeutic avenues.

- Neurotoxicity : The ability of DAQ to induce cytotoxicity through oxidative mechanisms underscores the importance of antioxidant defenses in neuronal health. Strategies aimed at enhancing these defenses could mitigate the adverse effects associated with dopamine metabolism.

Propiedades

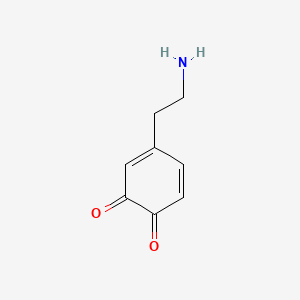

IUPAC Name |

4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPXZWUZIOASKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198716 | |

| Record name | Dopamine quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50673-96-6 | |

| Record name | Dopamine quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine quinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopamine quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.